molecular formula C20H14BrNO2S B375493 6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B375493
M. Wt: 412.3g/mol
InChI Key: KGXJPDNBESIRGJ-UHFFFAOYSA-N
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Description

6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromen-2-one core, which is a derivative of coumarin, substituted with a thiazole ring and a bromine atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethyl-phenylamine with α-bromoacetophenone under acidic conditions.

    Coupling with Chromen-2-one: The synthesized thiazole derivative is then coupled with 6-bromo-chromen-2-one using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the chromen-2-one core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazole ring and the bromine atom play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-[4-(2,4-dimethyl-phenyl)-thiazol-2-yl]-coumarin: Similar structure but with a coumarin core.

    3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-chromen-2-one: Lacks the bromine atom.

    6-Chloro-3-[4-(2,4-dimethyl-phenyl)-thiazol-2-yl]-chromen-2-one: Chlorine instead of bromine.

Uniqueness

The presence of the bromine atom in 6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one enhances its reactivity and potential biological activity compared to its analogs. The combination of the chromen-2-one core with the thiazole ring and bromine substitution makes it a unique compound with diverse applications.

Properties

Molecular Formula

C20H14BrNO2S

Molecular Weight

412.3g/mol

IUPAC Name

6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one

InChI

InChI=1S/C20H14BrNO2S/c1-11-3-5-15(12(2)7-11)17-10-25-19(22-17)16-9-13-8-14(21)4-6-18(13)24-20(16)23/h3-10H,1-2H3

InChI Key

KGXJPDNBESIRGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)C

Origin of Product

United States

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